N-[(2,4-dimethoxyphenyl)methyl]-2,5-dimethylaniline
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Overview
Description
N-[(2,4-dimethoxyphenyl)methyl]-2,5-dimethylaniline is an aromatic amine.
Scientific Research Applications
1. Polymer Synthesis and Properties
The electrochemical oxidation of 2,5-dimethylaniline, a closely related compound to N-[(2,4-dimethoxyphenyl)methyl]-2,5-dimethylaniline, has been investigated for its potential in polymer synthesis. Studies have found that it forms a polymer displaying characteristics similar to polyaniline. The resulting polymer exhibits considerable stability and has been subject to analysis for its electrochemical behavior, acid-base properties, and doping level. The influence of methyl groups in specific positions has been a topic of discussion (Geniés & Noël, 1990).
2. DNA Binding and Carcinogenicity Studies
Research involving the interaction of similar aromatic amines with DNA has shown that compounds like 2,4-dimethylaniline can bind to DNA. These studies are crucial in understanding the carcinogenic potential of such compounds, as they form covalent adducts with DNA, which might contribute to their biological activity (Marques et al., 1996).
3. Electrocatalytic Applications
Polymers derived from compounds similar to this compound, such as 2,5-dimethylaniline, have been used in electrocatalysis. These polymers demonstrate significant catalytic activity and stability, particularly in redox processes involving the hydroquinone-benzoquinone couple (Malinauskas & Holze, 1996).
4. Chemical Reaction Mechanisms
The chemical behavior of dimethylaniline, another closely related compound, has been extensively studied to understand its reaction mechanisms with various radicals. Such studies provide insights into the electron transfer processes and the formation of specific reaction products, which are relevant for further applications in organic synthesis and understanding the reactivity of this compound (Okazaki & Inamoto, 1968).
Properties
Molecular Formula |
C17H21NO2 |
---|---|
Molecular Weight |
271.35 g/mol |
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-2,5-dimethylaniline |
InChI |
InChI=1S/C17H21NO2/c1-12-5-6-13(2)16(9-12)18-11-14-7-8-15(19-3)10-17(14)20-4/h5-10,18H,11H2,1-4H3 |
InChI Key |
UQCOOEPEBSXJDB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NCC2=C(C=C(C=C2)OC)OC |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NCC2=C(C=C(C=C2)OC)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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